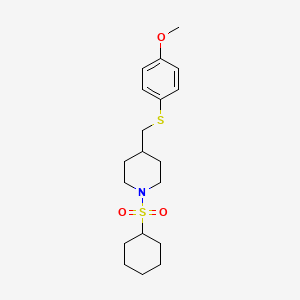

![molecular formula C18H10F3N3OS B2452794 N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049346-89-5](/img/structure/B2452794.png)

N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

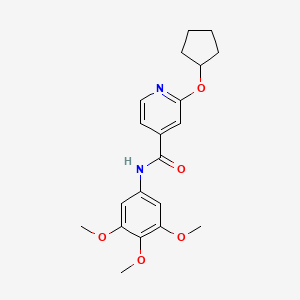

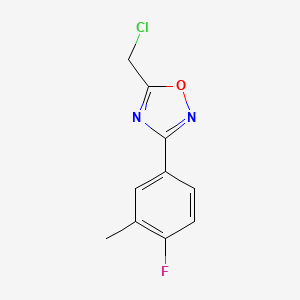

The compound belongs to the class of imidazo[2,1-b]thiazoles, which are heterocyclic compounds containing an imidazole ring fused to a thiazole ring . These compounds are known for their diverse biological activities and are often used in medicinal chemistry .

Molecular Structure Analysis

The compound contains an imidazo[2,1-b]thiazole core, which is a bicyclic structure with nitrogen atoms at the 1 and 3 positions and a sulfur atom at the 5 position. It also has phenyl rings substituted with fluorine atoms at the 2 and 5 positions .Chemical Reactions Analysis

Imidazo[2,1-b]thiazoles can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions . The presence of fluorine atoms on the phenyl rings may influence the reactivity of the compound.Applications De Recherche Scientifique

Mediating Apoptosis Genes Expression in HepG2 Cell Line

The compound has been used to mediate the expression of some apoptosis genes by the HepG2 cell line . The findings demonstrated that the expression of some apoptosis-related genes pertaining to TNF, BCL2, IAP, and caspase families was regulated by the compound . An alteration was observed in the expression of both pro-apoptotic and anti-apoptotic genes associated with the extrinsic and intrinsic apoptosis signaling pathways .

Tyrosine Kinase Inhibitor

The compound is a tyrosine kinase (TRK) inhibitor . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes play significant roles in the control of cell growth and differentiation .

Cancer Treatment

The compound has been used in the treatment of cancer . It has been shown to suppress cancer tissues completely . New research programs have been developed on cancer and the accompanied effects of novel synthesized compounds on cancer cell lines .

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel compounds . The process involves reacting phenyl with (S)-pyrrolidin-3-ol .

Anti-mycobacterial Agents

In the search for new anti-mycobacterial agents, the importance of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives has been revealed . The compound has been used in the design, in silico ADMET prediction, and synthesis of these derivatives .

Preparation of ®-2-(2,5-difluorophenyl)pyrrolidine

The compound has been used in the preparation of ®-2-(2,5-difluorophenyl)pyrrolidine . The process involves treating ®-N-(®-l-(2,5-difluorophenyl)-3-(l,3-dioxan-2-yl)propyl)-2-methylpropane-2-sulfinamide with an acid and a reducing agent .

Propriétés

IUPAC Name |

N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F3N3OS/c19-11-3-1-10(2-4-11)15-8-24-16(9-26-18(24)23-15)17(25)22-14-7-12(20)5-6-13(14)21/h1-9H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATHDCVXTDUWAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)NC4=C(C=CC(=C4)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

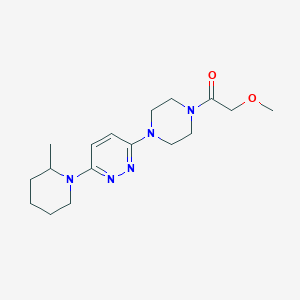

![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2452713.png)

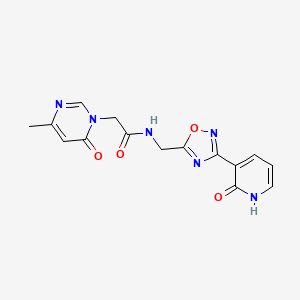

![N-Ethyl-N-[3-(methylamino)-3-oxopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2452727.png)

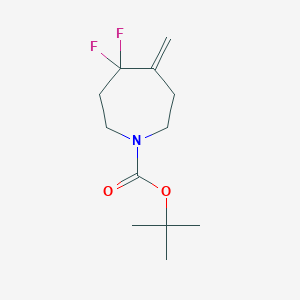

![N-cyclopentyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2452731.png)

![[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride](/img/structure/B2452732.png)